molecular formula C24H17FN2O3S B11126573 7-Fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126573
M. Wt: 432.5 g/mol
InChI Key: OHNMMEZNPWRYIZ-UHFFFAOYSA-N
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Description

7-Fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a fluorine atom, a methylpyridinyl group, a methylsulfanylphenyl group, and a chromeno-pyrrole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Attachment of the Methylpyridinyl and Methylsulfanylphenyl Groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Heck coupling, using appropriate boronic acids or halides as precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylpyridine-4-boronic acid: A related compound with a similar fluorinated pyridine structure.

    Pyrrole Derivatives: Compounds containing the pyrrole ring, which exhibit diverse biological activities.

Uniqueness

7-Fluoro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its fluorinated and methylsulfanylphenyl groups contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H17FN2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

7-fluoro-2-(4-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17FN2O3S/c1-13-9-10-26-19(11-13)27-21(14-3-6-16(31-2)7-4-14)20-22(28)17-12-15(25)5-8-18(17)30-23(20)24(27)29/h3-12,21H,1-2H3

InChI Key

OHNMMEZNPWRYIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC

Origin of Product

United States

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